3-Pentylaniline

Description

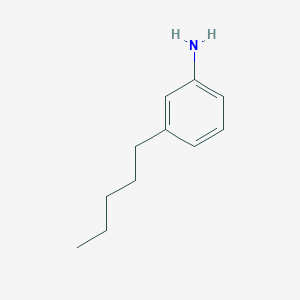

Structure

3D Structure

Properties

IUPAC Name |

3-pentylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCDCBFCCFJKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-pentylaniline

An In-depth Technical Guide on the Physicochemical Properties of Pentylaniline Isomers

Introduction

Pentylaniline (C₁₁H₁₇N) is an aromatic amine with a pentyl group attached to the aniline moiety. As an aniline derivative, its physicochemical properties are of interest to researchers in medicinal chemistry, materials science, and chemical synthesis. This guide provides a detailed overview of the core physicochemical properties of pentylaniline. It is important to note that while the user requested information specifically on 3-pentylaniline, publicly available experimental data for this particular isomer is scarce. Therefore, this document focuses on the well-characterized isomers, N-pentylaniline and 4-pentylaniline , to provide a comprehensive and data-rich resource for scientific professionals. The methodologies and principles described herein are broadly applicable to the study of this compound and other aniline derivatives.

Physicochemical Properties of Pentylaniline Isomers

The properties of pentylaniline isomers are influenced by the position of the pentyl group, which affects intermolecular forces and molecular packing. The following table summarizes the key physicochemical data for N-pentylaniline and 4-pentylaniline.

| Property | N-Pentylaniline | 4-Pentylaniline |

| CAS Number | 2655-27-8[1][2] | 33228-44-3[3][4] |

| Molecular Formula | C₁₁H₁₇N[2][5] | C₁₁H₁₇N[3][4] |

| Molecular Weight | 163.26 g/mol [1][2][5] | 163.26 g/mol [4] |

| Appearance | Colorless to light yellow liquid[5] | Clear, colorless to brown liquid |

| Melting Point | 46.25°C (estimated) to 96°C[5] | 46.25°C (estimate)[3][4] |

| Boiling Point | 245-258.3°C[5] | 130°C[3][4] |

| Density | ~0.93 g/cm³ at 20°C[5] | 0.919 g/mL at 25°C[3][4] |

| Refractive Index | 1.5260 to 1.5290 at 20°C[5] | n20/D 1.53[3][4] |

| Water Solubility | Sparingly soluble[5] | Sparingly soluble[3][4] |

| pKa | 5.05 ± 0.50 (Predicted)[5] | 5.10 ± 0.10 (Predicted) |

| Flash Point | 107°C[5] | >110°C (>230°F)[3][4] |

Experimental Protocols

The determination of the physicochemical properties listed above involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

High-boiling mineral oil

Procedure:

-

A small amount of the pentylaniline sample (approximately 0.5 mL) is placed into the small test tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the sample (open end down).[6]

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

-

The thermometer and attached tube are suspended in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.[6]

-

The side arm of the Thiele tube is gently and continuously heated. This design allows for the even circulation of the heating oil.[6]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube. Heating is continued until the temperature is 1-2°C above this point.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

Solubility Determination

This protocol outlines the steps to qualitatively assess the solubility of a compound in various solvents.

Apparatus:

-

Small test tubes and rack

-

Spatula or dropper

-

Glass stirring rod

-

Solvents (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether)

-

pH indicator paper

Procedure:

-

Add approximately 10 mg of the solid sample or 2-3 drops of the liquid sample into a small test tube.

-

Add about 0.5 mL of the chosen solvent to the test tube.

-

Gently stir the mixture with a glass stirring rod or shake the test tube for 1-2 minutes.

-

Observe if the sample dissolves completely, partially, or not at all. A substance is generally considered soluble if it dissolves to the extent of about 3 mg per 100 µL of solvent.

-

For Water as a Solvent: If the compound is soluble in water, test the solution with pH paper.[7]

-

A pH change indicates an acidic or basic functional group. Aniline derivatives are expected to be basic.[8]

-

-

For Acidic and Basic Solvents: If the compound is insoluble in water, its solubility in 5% HCl and 5% NaOH is tested.

-

Solubility in 5% HCl suggests a basic functional group (like the amine in pentylaniline).

-

Solubility in 5% NaOH suggests an acidic functional group.

-

-

For Organic Solvents: Test the solubility in common organic solvents like ethanol or diethyl ether to determine its behavior in non-polar or moderately polar environments. Amines are typically soluble in organic solvents like ether and alcohol.[9]

Spectroscopic Characterization (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of aniline derivatives.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a pentylaniline isomer, one would expect to see signals corresponding to the aromatic protons on the aniline ring, the protons of the pentyl chain, and the N-H proton of the amine group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This method identifies the different types of carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons in the aromatic ring and the five carbons of the pentyl group.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For pentylaniline, key characteristic peaks would include:

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (for primary and secondary amines).

-

C-N stretching vibrations around 1250-1350 cm⁻¹.

-

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic pentyl group (below 3000 cm⁻¹).

-

C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for characterizing an unknown organic compound, such as an isomer of pentylaniline.

Caption: Workflow for Physicochemical Characterization.

References

- 1. N-Pentylaniline | C11H17N | CID 75865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. Buy N-Pentylaniline | 2655-27-8 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Solubility of 3-Pentylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-pentylaniline, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for its application in pharmaceutical manufacturing, materials science, and chemical research. This document outlines the theoretical basis for its solubility, presents available data, details experimental protocols for solubility determination, and provides a logical workflow for solvent selection.

Introduction to this compound and its Solubility

This compound is an organic compound with a chemical structure that includes a benzene ring, an amino group, and a pentyl group. This combination of a polar amino group and a nonpolar alkyl chain and aromatic ring gives it a variable solubility profile in different organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

The solubility of this compound is influenced by several factors:

-

Polarity of the Solvent: Solvents with a polarity similar to this compound are likely to be effective.

-

Hydrogen Bonding: The amino group in this compound can act as a hydrogen bond donor, while the nitrogen's lone pair can act as an acceptor. Solvents capable of hydrogen bonding, such as alcohols, can enhance solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

Molecular Size and Shape: The pentyl group adds steric bulk, which can affect how the molecule interacts with solvent molecules.

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity (Dielectric Constant, ε) | Illustrative Solubility ( g/100 mL at 25°C) | Notes |

| Hexane | Nonpolar Aliphatic | 1.88 | High | The nonpolar pentyl chain and aromatic ring favor dissolution in nonpolar solvents. |

| Toluene | Nonpolar Aromatic | 2.38 | Very High | Pi-pi stacking interactions between the aromatic rings of toluene and this compound can enhance solubility. |

| Diethyl Ether | Polar Aprotic | 4.34 | High | The ether can act as a hydrogen bond acceptor, and its overall low polarity is compatible with the solute. |

| Chloroform | Polar Aprotic | 4.81 | High | Good general solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | 6.02 | Moderate to High | Balances polarity and nonpolar characteristics. |

| Acetone | Polar Aprotic | 20.7 | Moderate | Higher polarity may slightly decrease solubility compared to less polar solvents. |

| Ethanol | Polar Protic | 24.5 | Moderate | Can act as both a hydrogen bond donor and acceptor, but its high polarity may be less ideal. |

| Methanol | Polar Protic | 32.7 | Moderate to Low | The high polarity of methanol makes it a less favorable solvent. |

| Water | Polar Protic | 80.1 | Very Low | The large nonpolar pentyl group and aromatic ring lead to poor water solubility.[3] |

Note: The solubility values in this table are illustrative and intended for comparative purposes. Actual values must be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvents of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Dilution:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration of this compound into the linear range of the analytical instrument.

-

-

Analysis:

-

UV-Vis Spectroscopy: If this compound has a suitable chromophore, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

HPLC: Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Create a calibration curve with standard solutions. Inject the diluted sample and determine its concentration based on the peak area.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for determining solubility and a logical approach to solvent selection.

Caption: Experimental workflow for solubility determination.

Caption: Logical workflow for solvent selection.

References

3-pentylaniline safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

3-Pentylaniline is an alkylated aniline derivative. While specific experimental data for the 3-isomer is limited, the general properties can be inferred from its structure and data from related compounds.

| Property | Data | Source |

| CAS Number | 57335-98-5 | [1][2] |

| Molecular Formula | C₁₁H₁₇N | [2] |

| Molecular Weight | 163.26 g/mol | [2] |

| Appearance | Assumed to be a liquid, similar to isomers | |

| Odor | Likely a characteristic amine odor |

Note: Properties such as boiling point, melting point, flash point, and density have not been reliably published for this compound. Data for isomers like 4-pentylaniline include a boiling point of 130°C and a density of 0.919 g/mL at 25°C.[3][4]

Hazard Identification and GHS Classification

Based on the hazard classifications of N-pentylaniline and the general hazards of aromatic amines, this compound should be handled as a hazardous substance.[5] The anticipated GHS classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Aquatic Hazard, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects |

(Data extrapolated from N-pentylaniline and other related compounds)[5][6]

Signal Word: Warning

Anticipated Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.[5]

-

H332: Harmful if inhaled.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H412: Harmful to aquatic life with long lasting effects.[6]

Anticipated Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P273: Avoid release to the environment.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Protocols and Handling Precautions

The following protocols are general best practices for handling alkylated anilines and should be adapted to specific laboratory conditions through a formal risk assessment.

Engineering Controls

-

All work with this compound must be performed in a properly functioning chemical fume hood.[8]

-

Ensure that a safety shower and eyewash station are easily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye and Face | Chemical safety goggles or a face shield where splashing is possible. |

| Hand Protection | Nitrile gloves are generally sufficient for short-term use, but glove compatibility should be verified with the manufacturer.[8] Change gloves immediately if contaminated. |

| Skin and Body | A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[8] Consider a chemically resistant apron for larger quantities. |

| Respiratory | Not typically required when work is conducted in a fume hood. If vapors cannot be controlled, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from acquisition to disposal.

Caption: A logical workflow for the safe handling of hazardous chemicals.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from sources of ignition, strong oxidizing agents, and acids.[8][9]

-

Store in a locked poison room or a designated area accessible only to authorized personnel.[9]

-

Protect from light and moisture, as anilines can darken upon exposure to air and light.[9]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse. | [8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention. | [8][9] |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][9] |

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the contaminated material into a suitable, labeled container for disposal.[9]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.[7]

-

Ensure adequate ventilation of the affected area after cleanup.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Hazards from Combustion: Combustion may produce toxic fumes of ammonia and nitrogen oxides.[10]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective, liquid-tight clothing.[10]

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

All waste must be placed in sealed, properly labeled containers.

-

Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[10] Do not allow the material to enter drains or waterways.[10]

References

- 1. aksci.com [aksci.com]

- 2. 57335-98-5|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. N-Pentylaniline | C11H17N | CID 75865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. chemos.de [chemos.de]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Spectroscopic Profile of 3-Pentylaniline: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-pentylaniline, a valuable intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | t | 1H | Ar-H |

| ~6.60 - 6.70 | m | 3H | Ar-H |

| ~3.60 | br s | 2H | -NH₂ |

| ~2.50 | t | 2H | Ar-CH₂- |

| ~1.55 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~1.30 | m | 2H | -CH₂-CH₂-CH₃ |

| ~0.90 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~146.0 | Ar-C-NH₂ |

| ~144.5 | Ar-C-Alkyl |

| ~129.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~115.5 | Ar-CH |

| ~112.5 | Ar-CH |

| ~36.0 | Ar-CH₂- |

| ~33.5 | -CH₂-CH₂-CH₂-CH₃ |

| ~22.5 | -CH₂-CH₃ |

| ~14.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2955 - 2850 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C aromatic ring stretch |

| 1500 - 1450 | Medium | C=C aromatic ring stretch |

| 1300 - 1250 | Medium | C-N stretch |

| 800 - 700 | Strong | Aromatic C-H out-of-plane bend (m-substitution) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 163 | [M]⁺ (Molecular Ion) |

| 106 | [M - C₄H₉]⁺ (Benzylic cleavage) |

| 93 | [C₆H₅NH₂]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid aromatic amine like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2][3][4]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Impact (EI) ionization. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.[5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation of this compound

References

commercial suppliers of high-purity 3-pentylaniline

An In-Depth Technical Guide to High-Purity 3-Pentylaniline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity this compound, including its commercial availability, physicochemical properties, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Commercial Availability and Specifications

High-purity this compound (CAS No. 57335-98-5) is available from a select number of specialized chemical suppliers. The typical purity levels and product specifications offered by commercial vendors are summarized below. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed impurity profiles.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| BLD Pharm | BD140596 | Not specified on website; CoA available upon request[1] | 57335-98-5 | C₁₁H₁₇N | 163.26 |

| Aobchem | 657482 | ≥95%[2] | 57335-98-5 | C₁₁H₁₇N | 163.26 |

Note: The information provided is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current product information and to request a Certificate of Analysis for specific batches.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 57335-98-5 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Likely a liquid (based on similar aniline derivatives) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols

Generalized Synthesis of meta-Alkylanilines

A plausible synthetic route to this compound could involve the reaction of a suitable 1,3-diketone with an amine in the presence of an acid catalyst, followed by aromatization. This method offers a versatile approach to constructing the substituted aniline ring system.[3][4]

Reaction Scheme:

Figure 1: Generalized synthetic pathway for this compound.

Experimental Procedure (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pentyl-substituted 1,3-diketone (1 equivalent) and a suitable solvent (e.g., ethanol).

-

Reagent Addition: Add the amine source (e.g., ammonium acetate, 1.5 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid, 0.3 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the high-purity this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like anilines. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will provide fragmentation patterns that can confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of the final product and confirm the position of the pentyl group on the aniline ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-H stretches of the alkyl chain and aromatic ring.

Figure 2: Analytical workflow for this compound characterization.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented, the aniline scaffold is a common motif in many bioactive molecules. The structure-activity relationship (SAR) of aniline derivatives is a key area of investigation in drug design.

The introduction of an alkyl group, such as a pentyl chain, at the meta-position of the aniline ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability. These modifications can, in turn, affect the compound's binding affinity to biological targets, its pharmacokinetic properties, and its overall therapeutic efficacy.

Potential Areas of Investigation:

-

Lead Optimization: this compound can serve as a building block or a starting point for the synthesis of more complex molecules in lead optimization campaigns. By modifying the aniline core, medicinal chemists can explore the SAR of a compound series to enhance its desired biological activity.

-

Fragment-Based Drug Discovery: The this compound moiety could be identified as a fragment that binds to a specific biological target. Further elaboration of this fragment could lead to the development of potent and selective inhibitors.

-

Probing Target Binding Pockets: The pentyl group can be utilized to explore hydrophobic pockets within a protein's active site. The length and branching of the alkyl chain can be systematically varied to optimize interactions and improve binding affinity.

Figure 3: Role of this compound in a drug discovery workflow.

Conclusion

High-purity this compound is a commercially available chemical intermediate with potential applications in synthetic chemistry and drug discovery. While specific data on its synthesis and biological activity are limited in the public domain, its structural features make it an interesting building block for the exploration of structure-activity relationships in medicinal chemistry. Researchers interested in utilizing this compound are encouraged to contact commercial suppliers for detailed specifications and to employ standard analytical techniques for its characterization.

References

- 1. 57335-98-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:57335-98-5 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 3. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Pentylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentylaniline, a substituted aromatic amine, is a molecule of interest in various fields, including materials science and pharmaceutical development, due to its unique chemical structure. Understanding its thermal stability is paramount for ensuring safety, predicting shelf-life, and controlling chemical reactions at elevated temperatures. This guide provides a comprehensive overview of the predicted thermal stability and decomposition profile of this compound, based on analogous compounds.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is intrinsically linked to its bond dissociation energies. In this compound, the C-N bond and the C-C bonds of the pentyl group are the most likely sites for initial thermal scission. The aromatic ring itself is highly stable and typically requires significantly higher temperatures for fragmentation.

Based on studies of other N-alkylanilines, the decomposition of this compound is expected to proceed via a free-radical mechanism. The initiation step would likely involve the homolytic cleavage of the C-N bond or a C-C bond within the pentyl side chain.

Table 1: Predicted Thermal Decomposition Data for this compound (Analogous Compound Data)

| Parameter | Predicted Value/Range | Analytical Technique | Notes |

| Onset Decomposition Temperature (Tonset) | 300 - 400 °C | Thermogravimetric Analysis (TGA) | This is an estimated range based on the thermal stability of other alkyl-substituted anilines. The actual temperature will depend on the heating rate and atmospheric conditions. |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450 °C | Derivative Thermogravimetry (DTG) | Represents the temperature at which the rate of mass loss is highest. |

| Major Decomposition Products | Aniline, Pentene isomers, Pentane, Alkylbenzenes, Benzonitrile | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | The product distribution will be highly dependent on the pyrolysis temperature and reaction conditions. |

| Final Residue at 800 °C | < 10% | Thermogravimetric Analysis (TGA) | A small amount of char residue is expected from the aromatization and condensation of decomposition fragments. |

Predicted Decomposition Pathways

The thermal decomposition of this compound is likely to follow several competing pathways, primarily initiated by the cleavage of the weakest bonds.

historical synthesis methods for alkylated anilines

An In-depth Technical Guide to the Historical Synthesis of Alkylated Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of N-alkylated anilines. From foundational 19th-century reactions to the transformative palladium-catalyzed methods of the late 20th century, this document details the mechanisms, scope, and practical execution of these crucial synthetic transformations. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key reactions.

Direct Alkylation: The Hofmann Method

The direct N-alkylation of anilines with alkyl halides is one of the earliest methods for forming C–N bonds. First described by August Wilhelm von Hofmann in the mid-19th century, this reaction proceeds via a nucleophilic substitution (SN2) mechanism. Aniline, acting as a nucleophile, attacks the electrophilic alkyl halide.

A primary challenge of this method is the lack of selectivity. The initially formed secondary aniline is often more nucleophilic than the starting primary aniline, leading to subsequent alkylations. This results in a mixture of secondary amine, tertiary amine, and even quaternary ammonium salt.[1][2] Controlling the reaction to favor mono-alkylation requires careful management of stoichiometry (using an excess of the amine) and reaction conditions. For exhaustive alkylation to produce the quaternary salt, an excess of the alkyl halide is used.[1]

General Reaction Scheme:

Ar-NH₂ + R-X → [Ar-NH₂R]⁺X⁻ → Ar-NHR + HX Ar-NHR + R-X → [Ar-NHR₂]⁺X⁻ → Ar-NR₂ + HX Ar-NR₂ + R-X → [Ar-NR₃]⁺X⁻ (Quaternary Ammonium Salt)

Logical Workflow for Hofmann Alkylation

Caption: General workflow for Hofmann N-alkylation of anilines.

Quantitative Data: Direct Alkylation of Aniline

| Alkylating Agent | Product | Catalyst/Conditions | Yield | Reference |

| Methyl Alcohol | N,N-Dimethylaniline | Aniline hydrochloride, 230-240 °C, Autoclave | High (not specified) | [3] |

| Methyl Alcohol | N,N-Dimethylaniline | H₂SO₄, 215 °C, 30 atm, Autoclave | 95% | [3] |

| Dimethyl Sulfate | N-Methylaniline | NaOH (aq), <10 °C | Not specified (mixture) | [4] |

| Methyl Iodide | Quaternary Salt | Excess CH₃I, mild base (NaHCO₃) | Major product | [1] |

Experimental Protocol: Synthesis of N,N-Dimethylaniline

This protocol is adapted from a historical industrial method.[3][5]

-

Reaction Setup: In a high-pressure autoclave, combine aniline (93 g, 1.0 mol), methanol (105 g, 3.3 mol), and concentrated sulfuric acid (9.4 g).

-

First Heating: Seal the autoclave and heat to 215 °C for 6 hours. The internal pressure will rise to approximately 30 atm.

-

Cooling and Neutralization: Allow the autoclave to cool completely to room temperature. Carefully add a 30% aqueous solution of sodium hydroxide (25 g NaOH in water).

-

Second Heating: Reseal the autoclave and heat to 170 °C for 5 hours. This step decomposes intermediate sulfonated ammonium compounds.

-

Workup: After cooling, transfer the contents to a distillation apparatus. Perform a steam distillation to isolate the crude product.

-

Purification: Separate the organic layer from the distillate. The N,N-dimethylaniline can be salted out using sodium chloride to improve separation. Dry the organic layer over solid potassium hydroxide (KOH) and perform a final fractional distillation, collecting the fraction boiling at 192 °C. The expected yield is approximately 95%.

Reductive Amination

Reductive amination is a highly versatile and widely used method for preparing N-alkylated anilines. The process involves two key steps:

-

Imine/Iminium Ion Formation: Aniline reacts with a carbonyl compound (an aldehyde or ketone) under slightly acidic conditions to form a Schiff base (an imine) or its protonated form, the iminium ion.

-

Reduction: The C=N double bond of the imine/iminium ion is then reduced to a C-N single bond using a suitable reducing agent.

This method offers much greater control and selectivity for mono-alkylation compared to direct Hofmann alkylation. A key advantage is the ability to perform the reaction as a "one-pot" procedure by choosing a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound.[6][7][8] Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[8][9]

Reaction Mechanism: Reductive Amination

Caption: Mechanism of acid-catalyzed reductive amination.

The Leuckart–Wallach Reaction

A classical variant of reductive amination is the Leuckart–Wallach reaction , which uses formic acid (HCOOH) or its derivatives (like ammonium formate) as the reducing agent.[10] The reaction typically requires high temperatures (100-200 °C). Formic acid serves as a source of hydride for the reduction step.

Quantitative Data: Reductive Alkylation

| Aniline Substrate | Carbonyl Source | Reducing Agent / Conditions | Product | Yield | Reference |

| Aniline | Methanol | Copper-Chromite Catalyst, H₂, 180-220 °C | N-Methylaniline | High | [11] |

| Aniline | Aldehydes/Ketones | H₂ / Catalyst | N-Alkylated Aniline | Good-Excellent | [9] |

| Aniline | Benzaldehyde | Co₃O₄/NGr@C, H₂ | N-Benzylaniline | Good-Excellent | [12] |

| Adamantyl Amine | Glyoxylic Acid | 30% Pd/C, 40 °C, 6 atm N₂ | N-alkylated amino ester | 85% | [13] |

Experimental Protocol: One-Pot Reductive Amination of Aniline

This protocol is a general representation of modern one-pot reductive amination.[8]

-

Reaction Setup: To a round-bottom flask, add aniline (10 mmol) and the desired aldehyde or ketone (11 mmol) in a suitable solvent such as methanol or 1,2-dichloroethane (50 mL).

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 3-5 drops) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN, 15 mmol) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas upon strong acidification. The reaction is typically exothermic and may require cooling with an ice bath.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding water. Adjust the pH to be basic (pH > 9) with an aqueous NaOH or K₂CO₃ solution.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation, reported by Fritz Ullmann in the early 1900s, was the first major method for forming aryl-amine bonds using a metal catalyst. The classic reaction involves the coupling of an aniline with an aryl halide in the presence of stoichiometric amounts of copper powder at very high temperatures (>200 °C) in a polar aprotic solvent.[14] The reaction involving an aniline is specifically known as the Goldberg reaction .

While historically significant, the harsh conditions limited its scope. Modern protocols have greatly improved the reaction by using soluble copper(I) salts (e.g., CuI) and adding ligands such as diamines or amino acids (e.g., L-proline), which allow the reaction to proceed at much lower temperatures (80-110 °C) with catalytic amounts of copper.[15][16]

Catalytic Cycle of Ullmann Condensation

Caption: Proposed catalytic cycle for the Ullmann Condensation.

Quantitative Data: Copper-Catalyzed N-Arylation

| Aniline Substrate | Arylating Agent | Catalyst / Ligand / Conditions | Yield | Reference |

| Amides (general) | Aryl Iodide | CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate, K₃PO₄, DMSO, 110 °C | Good-High | [16] |

| Aniline | Phenyltriethoxysilane | Cu(OAc)₂ (20 mol%), TBAF, AcOH, DMSO, 45 °C | 78% (Diphenylamine) | [17] |

| 4-Methoxyaniline | Phenyltriethoxysilane | Cu(OAc)₂ (20 mol%), TBAF, AcOH, DMSO, 45 °C | 85% | [17] |

| Aniline | Iodonium Ylide | CuSO₄·5H₂O (10 mol%), Water, 60 °C | 82% (Diphenylamine) | [15] |

Experimental Protocol: Ligand-Promoted Ullmann N-Arylation

This protocol is representative of modern, milder Ullmann conditions.[16]

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the amide or aniline (10 mmol), potassium phosphate (K₃PO₄, 10 mmol), copper(I) iodide (CuI, 0.5 mmol, 5 mol%), and the ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 1 mmol, 10 mol%) in dimethyl sulfoxide (DMSO, 10 mL).

-

Addition of Reagents: Add the aryl iodide (12 mmol) to the mixture at room temperature.

-

Reaction: Heat the mixture with vigorous stirring in an oil bath at 110 °C for 5 hours.

-

Cooling and Filtration: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

-

Workup and Purification: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Palladium-Catalyzed N-Alkylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, developed in the mid-1990s, revolutionized the synthesis of arylamines.[18] This palladium-catalyzed cross-coupling reaction allows for the formation of C–N bonds between a wide variety of aryl halides or triflates and amines under relatively mild conditions.[7][19]

The reaction's success is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. The development of increasingly bulky and electron-rich ligands (e.g., XPhos) has dramatically expanded the substrate scope to include less reactive aryl chlorides and a broader range of amine coupling partners.[19] The reaction requires a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu).

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination

| Aniline Substrate | Aryl Halide | Catalyst / Ligand / Conditions | Yield | Reference |

| Aniline | 4-Chlorotoluene | PdCl₂ (0.2 mol%), Ligand A1, KOt-Bu, tBuOH, 80 °C, MW | 96% | [2] |

| 4-Methoxyaniline | 4-Chlorotoluene | PdCl₂ (0.2 mol%), Ligand A1, KOt-Bu, tBuOH, 80 °C, MW | 98% | [2] |

| Aniline | 4-Bromo-tert-butylbenzene | Pd(OAc)₂, P(tBu)₃, NaOtBu, Toluene, 80 °C | 99% | [19] |

| Secondary Amines | Aryl Chlorides | Ni(COD)₂, DPPF, NaOtBu | Moderate-Excellent | [20] |

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol is a general procedure for the coupling of an aniline with an aryl halide.

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add Reagents: Remove the tube from the glovebox. Add the aryl halide (1.0 mmol) and the aniline (1.2 mmol) under a positive pressure of argon.

-

Add Solvent: Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

References

- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Sciencemadness Discussion Board - N,N-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations [scispace.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. m.youtube.com [m.youtube.com]

- 9. cbseacademic.nic.in [cbseacademic.nic.in]

- 10. Development of a Leuckart-Wallach Reaction with a Complex Amine - American Chemical Society [acs.digitellinc.com]

- 11. RU2270187C2 - Method for preparing n-methylaniline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 15. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. research.rug.nl [research.rug.nl]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 3-Pentylaniline in Liquid Crystal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-pentylaniline is not a conventionally documented precursor in the synthesis of liquid crystals, its structure, featuring a lateral alkyl chain, offers a compelling avenue for the design of novel mesogenic materials. The introduction of a pentyl group at the 3-position of the aniline ring is anticipated to significantly influence the resulting liquid crystal's properties by sterically hindering intermolecular interactions and altering the molecular aspect ratio. This document provides a prospective analysis, including a generalized synthetic protocol for preparing Schiff base liquid crystals from this compound, a discussion of the expected effects of lateral substitution on mesomorphic behavior, and comparative data from analogous laterally substituted systems. The provided information serves as a foundational guide for researchers venturing into the synthesis and characterization of liquid crystals derived from this and similar laterally-substituted anilines.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The constituent molecules of liquid crystals, known as mesogens, possess a degree of orientational order but lack long-range positional order. The molecular structure of a mesogen is paramount in determining its liquid crystalline properties, including the temperature range of the mesophase and the type of phase exhibited (e.g., nematic, smectic).

Lateral substitution, the attachment of atoms or functional groups to the side of a mesogenic core, is a powerful strategy for fine-tuning the physical properties of liquid crystals. A lateral substituent, such as the pentyl group in this compound, increases the width of the molecule, which can disrupt the close packing of the mesogens. This disruption typically leads to a decrease in the melting point and a reduction in the stability of the liquid crystalline phase, often lowering the clearing point (the temperature at which the material becomes an isotropic liquid). Furthermore, lateral chains can suppress the formation of more ordered smectic phases in favor of the less ordered nematic phase.

Proposed Synthesis of a Schiff Base Liquid Crystal from this compound

A common and straightforward method for synthesizing rod-like (calamitic) liquid crystals is the formation of a Schiff base (or imine) through the condensation reaction of an aniline derivative with an aldehyde. The following is a generalized experimental protocol for the synthesis of a potential liquid crystal using this compound.

Experimental Protocol: Synthesis of (E)-4-((4-(hexyloxy)benzylidene)amino)-3-pentylbenzene

Materials:

-

This compound

-

4-(Hexyloxy)benzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol, hexane)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

-

To this solution, add 10 mmol of 4-(hexyloxy)benzaldehyde.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will likely precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and hexane) to obtain the pure Schiff base liquid crystal.

-

Dry the purified crystals in a vacuum oven.

-

Characterize the final product using techniques such as FT-IR, ¹H NMR, and elemental analysis to confirm its structure and purity. The mesomorphic properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Data Presentation: Influence of Lateral Alkyl Chains on Liquid Crystal Properties

| Compound Structure | Lateral Substituent | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Smectic A to Nematic/Isotropic Transition (°C) | Reference Series Analogy |

| 4-((4-(hexyloxy)benzylidene)amino)toluene | -CH₃ (at C4') | 75 | 101 | - | Laterally unsubstituted (analog) |

| 4-((4-(hexyloxy)benzylidene)amino)-3-methylbenzene | -CH₃ (at C3') | 58 | 85 | - | Laterally substituted (analog) |

| 4-((4-(hexyloxy)benzylidene)amino)-3-ethylbenzene | -CH₂CH₃ (at C3') | 52 | 78 | - | Laterally substituted (analog) |

| Predicted: 4-((4-(hexyloxy)benzylidene)amino)-3-pentylbenzene | -C₅H₁₁ (at C3') | Lower | Lower | Likely Absent | Target Compound |

Note: The data presented for analogous compounds are representative values from the literature on laterally substituted liquid crystals and are intended for comparative purposes only. The values for the predicted compound are qualitative expectations based on established structure-property relationships.

Mandatory Visualizations

Logical Relationship Diagram

Caption: Logical flow from molecular structure to mesomorphic properties.

Experimental Workflow Diagram

Caption: Synthesis workflow for a Schiff base liquid crystal.

Conclusion

The use of this compound in liquid crystal synthesis represents an exploratory area with the potential for creating novel materials with tailored properties. Based on established principles of molecular design in liquid crystals, it is predicted that the lateral pentyl group will lead to lower melting and clearing points and a preference for the nematic phase. The provided synthetic protocol offers a reliable starting point for the experimental investigation of such compounds. Further research, including the synthesis and detailed characterization of a homologous series of liquid crystals derived from 3-alkylanilines, would provide a more comprehensive understanding of the structure-property relationships governing these materials and could open up new possibilities for their application in display technologies and other advanced materials.

Application Notes and Protocols: 3-Pentylaniline as a Precursor for Azo Dye Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their facile synthesis, structural diversity, and wide range of colors have led to their extensive use in various industries, including textiles, printing, and pharmaceuticals. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling agent, such as a phenol, naphthol, or another aromatic amine.

Key Experimental Protocols

The synthesis of an azo dye from 3-pentylaniline is a two-stage process:

-

Diazotization of this compound: Conversion of the primary amine into a diazonium salt.[1][2]

-

Azo Coupling: Reaction of the diazonium salt with a coupling agent to form the azo dye.[1]

Protocol 1: Synthesis of a Hypothetical Azo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of a representative azo dye, 1-(3-pentylphenylazo)-2-naphthol.

Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl), concentrated and 2 M

-

Sodium nitrite (NaNO₂)

-

Urea

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ethanol

-

Distilled water

-

Ice

Instrumentation:

-

Magnetic stirrer with a stir bar

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Buchner funnel and vacuum flask

-

pH meter or pH paper

-

Melting point apparatus

-

UV-Vis spectrophotometer

-

FTIR spectrometer

-

NMR spectrometer

Part A: Diazotization of this compound

-

In a 100 mL beaker, dissolve a specific molar equivalent of this compound in 2 M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.[1][3]

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold this compound solution, ensuring the temperature remains below 5 °C.[1]

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 15-20 minutes in the ice bath to ensure complete diazotization.

-

To remove any excess nitrous acid, a small amount of urea can be added until the solution no longer gives a positive test with starch-iodide paper.

Part B: Azo Coupling with 2-Naphthol

-

In a separate 250 mL beaker, dissolve a molar equivalent of 2-naphthol in a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.[3]

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the dye completely.

Part C: Isolation and Purification of the Azo Dye

-

Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified dye in a vacuum oven at a low temperature.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and characterization of the azo dye derived from this compound and 2-naphthol.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Molar ratio of this compound to 2-naphthol | 1:1 |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 2 hours |

| Theoretical Yield | (Calculated based on starting material) |

| Actual Yield | (Experimentally determined) |

| Percent Yield | (Calculated) |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | Colored solid |

| Melting Point | (Experimentally determined) |

| λmax (in Ethanol) | (Experimentally determined) |

| Molar Absorptivity (ε) | (Calculated) |

| Key FTIR Peaks (cm⁻¹) | (Experimentally determined) |

| ¹H NMR Chemical Shifts (ppm) | (Experimentally determined) |

| ¹³C NMR Chemical Shifts (ppm) | (Experimentally determined) |

Mandatory Visualizations

Caption: Workflow for the synthesis of an azo dye from this compound.

Caption: Diazotization of this compound.

Caption: Azo coupling of the diazonium salt with 2-naphthol.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle concentrated acids and bases with care in a well-ventilated fume hood.

-

Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.

-

Avoid inhalation of dust and vapors.

The protocols outlined in this document provide a foundational framework for the synthesis of azo dyes using this compound as a precursor. Researchers can adapt these methods to explore a variety of coupling agents, leading to the creation of novel dyes with potentially unique properties conferred by the 3-pentyl substituent. Further characterization and application-based studies will be essential to fully elucidate the potential of these new compounds in various scientific and industrial fields.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 3-Pentylaniline and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2][3] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][4][5] The biological efficacy of Schiff bases can be tuned by varying the substituent groups on both the aniline and aldehyde moieties. The incorporation of a lipophilic alkyl group, such as the pentyl group in 3-pentylaniline, can modulate the compound's solubility and cell membrane permeability, potentially enhancing its bioavailability and therapeutic effect.

These application notes provide a detailed protocol for the synthesis of Schiff bases from this compound and various aldehydes, along with guidelines for their characterization.

General Reaction Scheme

The synthesis of a Schiff base from this compound and an aldehyde proceeds via a nucleophilic addition-elimination reaction. The primary amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine bond.

Caption: General reaction for the synthesis of a Schiff base.

Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a representative aldehyde.

Materials:

-

This compound

-

Selected aldehyde (e.g., salicylaldehyde, benzaldehyde, vanillin)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Solvents for recrystallization (e.g., ethanol, methanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol. Add the selected aldehyde (1.0 eq.) to the solution.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. For many Schiff bases, the product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

-

Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Experimental Workflow

Caption: Workflow for the synthesis of this compound Schiff bases.

Data Presentation

The following table summarizes representative data for Schiff bases synthesized from this compound and various aldehydes. Disclaimer: The following data are representative examples based on typical values for similar Schiff bases and are intended for illustrative purposes. Actual experimental results may vary.

| Aldehyde | Reaction Time (h) | Yield (%) | M.P. (°C) | FTIR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) |

| Benzaldehyde | 3 | 85 | 78-80 | ~1625 | ~8.35 |

| Salicylaldehyde | 2 | 92 | 115-117 | ~1618 | ~8.60 |

| 4-Methoxybenzaldehyde | 4 | 88 | 95-97 | ~1620 | ~8.30 |

| Vanillin | 3 | 90 | 142-144 | ~1622 | ~8.45 |

Characterization

-

FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1690 cm⁻¹, which is characteristic of the C=N stretching vibration. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[2][3]

-

¹H NMR Spectroscopy: The key signal in the ¹H NMR spectrum is a singlet in the range of δ 8.0-9.0 ppm, corresponding to the azomethine proton (-CH=N-).[5] The signals for the aromatic and pentyl group protons will also be present in their expected regions.

-

¹³C NMR Spectroscopy: The formation of the imine bond is confirmed by a signal in the range of δ 140-165 ppm for the azomethine carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for various therapeutic applications. The lipophilic nature of the pentyl group may enhance the ability of these compounds to cross biological membranes, potentially improving their efficacy as:

-

Antimicrobial Agents: Schiff bases are known to exhibit significant antibacterial and antifungal activities.[2][3][4]

-

Anticancer Agents: Many Schiff base derivatives have demonstrated cytotoxicity against various cancer cell lines.[2]

-

Anti-inflammatory Agents: Some Schiff bases possess anti-inflammatory properties.[2]

Further research and biological evaluation are necessary to fully explore the therapeutic potential of these novel compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. rsisinternational.org [rsisinternational.org]

- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jrrslasu.com [jrrslasu.com]

Application Notes and Protocols: The Potential Role of 3-Pentylaniline in Polymer Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyaniline (PANI) is a well-studied conducting polymer with diverse applications in areas such as sensors, anti-static coatings, and biomedical devices.[1][2][3] The properties of PANI can be tailored by substituting various functional groups onto the aniline monomer. This document explores the anticipated role of a specific, yet lesser-documented substituted aniline, 3-pentylaniline, in polymer chemistry. While direct literature on poly(this compound) is scarce, we can extrapolate its potential properties and applications based on the known effects of alkyl substitutions on the polyaniline backbone. The introduction of a pentyl group at the meta position of the aniline ring is expected to significantly influence the polymer's solubility, processability, and electrochemical characteristics. These modifications could open up new avenues for the application of polyaniline-based materials.

Predicted Properties of Poly(this compound)

The introduction of an alkyl group, such as a pentyl group, onto the polyaniline chain is anticipated to alter its physicochemical properties. The table below summarizes the expected changes in comparison to unsubstituted polyaniline.

| Property | Unsubstituted Polyaniline (PANI) | Expected Properties of Poly(this compound) | Rationale for Change |

| Solubility | Generally poor in common organic solvents. | Improved solubility in organic solvents like THF, chloroform, and DMF. | The bulky, non-polar pentyl group will increase the steric hindrance between polymer chains, reducing intermolecular forces and allowing solvent molecules to interact more readily. |

| Processability | Difficult to process from solution. | Enhanced processability , enabling solution-based techniques like spin-coating and casting. | Improved solubility directly leads to better processability, facilitating the formation of uniform thin films and coatings. |

| Electrical Conductivity | High conductivity in the doped state (10⁻² to 10² S/cm).[4] | Potentially lower conductivity compared to PANI. | The pentyl group can introduce steric hindrance that disrupts the planarity of the polymer backbone, which is crucial for efficient charge transport along the chain. |

| Morphology | Typically granular or fibrillar. | Potentially more amorphous or with altered nanostructures. | The presence of the substituent can influence the self-assembly and packing of the polymer chains during polymerization. |

| Electrochemical Activity | Well-defined redox peaks. | Modified redox potentials and potentially altered electrochemical stability. | The electronic effect of the alkyl group can influence the electron density on the polymer backbone, affecting its oxidation and reduction potentials. |

Potential Applications

Based on the predicted properties, poly(this compound) could be a valuable material for various applications:

-

Soluble Conducting Polymers: The enhanced solubility would make it a candidate for applications requiring solution-based processing, such as printable electronics, sensors, and coatings.

-

Corrosion-Resistant Coatings: Polyaniline is known for its anti-corrosion properties. A more soluble and processable derivative could lead to more effective and easily applicable protective coatings.

-

Sensors: The modified electronic properties and potential for tailored morphology could be exploited in the development of chemical sensors with high selectivity and sensitivity.

-

Biomedical Applications: The incorporation of alkyl chains might enhance the biocompatibility of polyaniline, making it suitable for applications in tissue engineering and drug delivery systems.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a substituted polyaniline like poly(this compound), based on standard methods for polyaniline derivatives.[1][5]

Chemical Oxidative Polymerization of this compound

This protocol describes a general method for synthesizing poly(this compound) using a chemical oxidant.

Materials:

-

This compound (monomer)

-

Ammonium persulfate (APS) (oxidant)

-

Hydrochloric acid (HCl) (dopant)

-

Methanol (for washing)

-

Deionized water

Procedure:

-

Dissolve a specific molar amount of this compound in 1 M HCl solution in a reaction vessel.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl, also cooled to 0-5 °C.

-

Slowly add the oxidant solution to the monomer solution dropwise while maintaining vigorous stirring.

-

Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) at 0-5 °C. The solution should gradually change color, indicating polymerization.

-

After the reaction is complete, collect the polymer precipitate by filtration.

-

Wash the precipitate repeatedly with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.

-

Dry the resulting polymer powder under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, morphology, and properties.

-

Spectroscopic Analysis:

-

FTIR Spectroscopy: To confirm the presence of characteristic functional groups of the polyaniline backbone and the pentyl substituent.

-